molecular formula C11H14BFO4 B1438198 [5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid CAS No. 1310939-56-0

[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid

Cat. No.: B1438198
CAS No.: 1310939-56-0
M. Wt: 240.04 g/mol
InChI Key: CVRNSCLHDCBFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C11H14BFO4 and a molecular weight of 240.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and an oxolan-2-ylmethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid typically involves the following steps:

    Formation of the oxolan-2-ylmethoxy group: This can be achieved by reacting 2-hydroxytetrahydrofuran with an appropriate halide under basic conditions.

    Introduction of the fluoro group: Fluorination of the phenyl ring can be carried out using electrophilic fluorinating agents.

    Boronic acid formation:

Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Biaryl compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

    Boronic esters: Formed from oxidation reactions.

    Boranes: Formed from reduction reactions.

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of [5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the fluoro and oxolan-2-ylmethoxy groups.

    4-Fluorophenylboronic acid: Lacks the oxolan-2-ylmethoxy group.

    2-(Oxolan-2-ylmethoxy)phenylboronic acid: Lacks the fluoro group.

Uniqueness

Properties

IUPAC Name

[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO4/c13-8-3-4-11(10(6-8)12(14)15)17-7-9-2-1-5-16-9/h3-4,6,9,14-15H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRNSCLHDCBFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2CCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid
Reactant of Route 3
Reactant of Route 3
[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid
Reactant of Route 4
Reactant of Route 4
[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid
Reactant of Route 5
Reactant of Route 5
[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid
Reactant of Route 6
Reactant of Route 6
[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.